4-Chloromorpholine Exhibits 17,000-Fold Higher Reactivity Than N-Chloropiperidine in Electrophilic Aromatic Chlorination
4-Chloromorpholine demonstrates an extraordinary kinetic advantage over the structural analog N-chloropiperidine in electrophilic aromatic chlorination. Using 2-chloromethoxybenzene as the substrate, the measured relative reactivity of 4-chloromorpholine is approximately 17,000 times greater than that of N-chloropiperidine, while maintaining only slightly diminished para-selectivity for methoxybenzene chlorination [1].
| Evidence Dimension | Relative reactivity in electrophilic aromatic chlorination |
|---|---|
| Target Compound Data | Relative reactivity factor (k_rel) for 4-chloromorpholine: baseline reference |
| Comparator Or Baseline | N-chloropiperidine relative reactivity factor (k_rel) |
| Quantified Difference | Approximately 17,000-fold higher reactivity for 4-chloromorpholine |
| Conditions | Substrate: 2-chloromethoxybenzene; measured under identical chlorination conditions |
Why This Matters
This vast reactivity differential renders 4-chloromorpholine uniquely suited for industrial chlorination processes requiring high throughput and mild conditions, whereas N-chloropiperidine would necessitate prohibitively high temperatures, extended reaction times, or excessive reagent loading.
- [1] Lindsay Smith, J. R., McKeer, L. C., & Taylor, J. M. (1989). 4-Chlorination of Electron-Rich Benzenoid Compounds: 2,4-Dichloromethoxybenzene. Organic Syntheses, 67, 222. View Source
